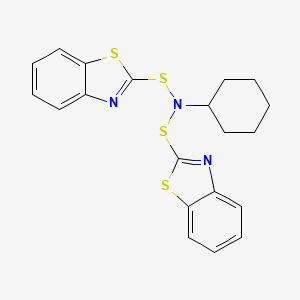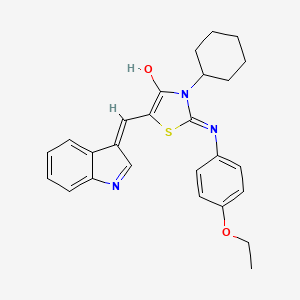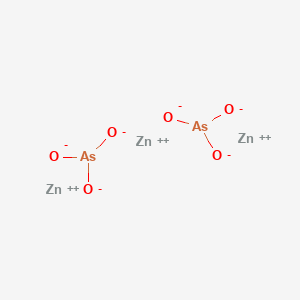
Zinc arsenite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc arsenite is an inorganic compound composed of zinc, arsenic, and oxygen. It is typically encountered as a white powder and is known for its toxicity. Historically, it has been used as a wood preservative and insecticide due to its biocidal properties. its use is tightly regulated because of the severe health risks associated with arsenic compounds .
Preparation Methods
Zinc arsenite can be synthesized through various methods. One common synthetic route involves the reaction of zinc oxide with arsenious acid. The reaction conditions typically include controlled temperature and pH levels to ensure the formation of this compound. Industrial production methods often involve the precipitation of this compound from a solution containing zinc and arsenic ions .
Chemical Reactions Analysis
Zinc arsenite undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc arsenate.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions where arsenic is replaced by other elements or compounds.
Common reagents used in these reactions include strong acids and bases, which can alter the oxidation state of arsenic and zinc. Major products formed from these reactions include zinc arsenate and other zinc compounds .
Scientific Research Applications
Zinc arsenite has several applications in scientific research:
Chemistry: It is used in the study of arsenic compounds and their reactions.
Biology: Research on this compound helps understand the toxicological effects of arsenic on biological systems.
Medicine: While not commonly used directly in medicine, studies on this compound
Properties
CAS No. |
28837-97-0 |
|---|---|
Molecular Formula |
As2O6Zn3 |
Molecular Weight |
442.0 g/mol |
IUPAC Name |
trizinc;diarsorite |
InChI |
InChI=1S/2AsO3.3Zn/c2*2-1(3)4;;;/q2*-3;3*+2 |
InChI Key |
XHXZYMKBDDMBAO-UHFFFAOYSA-N |
Canonical SMILES |
[O-][As]([O-])[O-].[O-][As]([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |
physical_description |
Colorless solid soluble in acids, but insoluble in water; [Hawley] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
![Benzo[c]phenanthrene-5-carbaldehyde](/img/structure/B13824641.png)
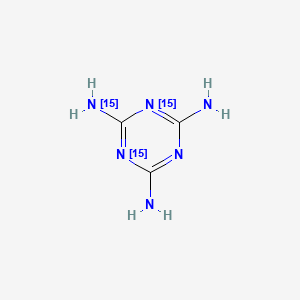

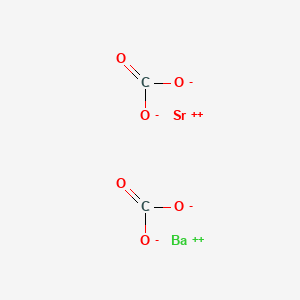
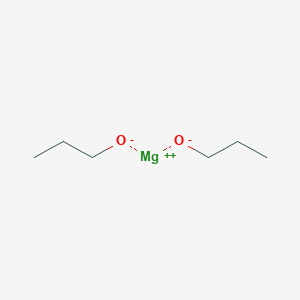
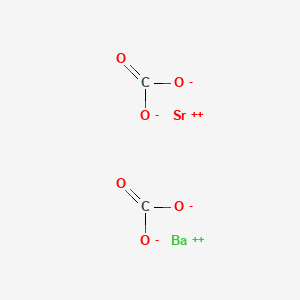
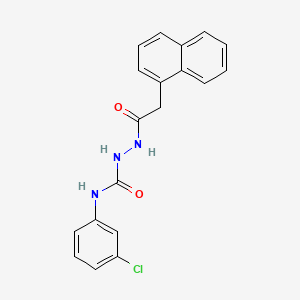
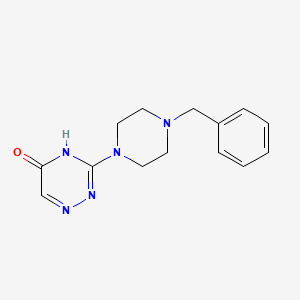
![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
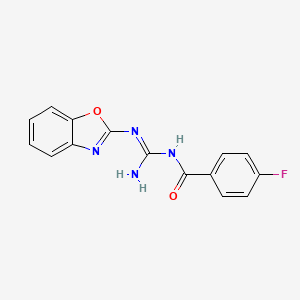
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
